molecular formula C15H9ClFNO B1419192 7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one CAS No. 867165-00-2

7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one

Cat. No. B1419192
M. Wt: 273.69 g/mol
InChI Key: HZUOLYGWXKPPNY-UHFFFAOYSA-N
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Patent
US08653268B2

Procedure details

3-(3-Chloro-2-fluoro-phenylamino)-3-phenyl-acrylic acid ethyl ester (9.2 g, 0.029 mole) and polyphosphoric acid (160 mL, 3.0 mole) were combined and mechanically stirred under nitrogen at 175° C. external temperature for 40 minutes. While still hot, the reaction was poured over 800 mL of stirring ice-water rinsing with water. The mixture was a fine suspension, and was allowed to stir overnight. After stirring overnight, the mixture was filtered to collect the solid. The solid was washed with 4×150 mL water, and then with 4×150 mL of 4:1 ether/methanol. The solid was placed in the vacuum oven at 45° C. for 4 h and afforded the title compound as an off white product; 1H NMR (DMSO-d6, 400 MHz) δ 6.58 (bs, 1H), 7.50-7.54 (d of d, 1H, J=6.6 Hz & J=8.9 Hz), 7.60-7.64 (m, 3H), 7.82-7.84 (m, 2H), 8.07-8.09 (d of d, 1H, J=1.5 Hz & J=8.7 Hz); MS (ES+): 274.03 (100) [MH+], 275.99 (30) [(M+2)H+]. LCMS tR=2.97 min (OpenLynx, polar—5 min).
Name
3-(3-Chloro-2-fluoro-phenylamino)-3-phenyl-acrylic acid ethyl ester
Quantity
9.2 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
160 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:22])[CH:5]=[C:6]([NH:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[C:15]=1[F:21])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)C>O>[Cl:20][C:16]1[C:15]([F:21])=[C:14]2[C:19]([C:4](=[O:22])[CH:5]=[C:6]([C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=3)[NH:13]2)=[CH:18][CH:17]=1

Inputs

Step One
Name
3-(3-Chloro-2-fluoro-phenylamino)-3-phenyl-acrylic acid ethyl ester
Quantity
9.2 g
Type
reactant
Smiles
C(C)OC(C=C(C1=CC=CC=C1)NC1=C(C(=CC=C1)Cl)F)=O
Step Two
Name
polyphosphoric acid
Quantity
160 mL
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
800 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Stirring
Type
CUSTOM
Details
mechanically stirred under nitrogen at 175° C. external temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to collect the solid
WASH
Type
WASH
Details
The solid was washed with 4×150 mL water
WAIT
Type
WAIT
Details
The solid was placed in the vacuum oven at 45° C. for 4 h
Duration
4 h

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC1=CC=C2C(C=C(NC2=C1F)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.